2-Heptyl-6-nonylpyrazine
Description
2-Heptyl-6-nonylpyrazine is a pyrazine derivative substituted with a heptyl group (-C₇H₁₅) at position 2 and a nonyl group (-C₉H₁₉) at position 6. Pyrazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4, which confer unique electronic and steric properties.
Properties
CAS No. |
16731-49-0 |
|---|---|
Molecular Formula |
C20H36N2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-heptyl-6-nonylpyrazine |
InChI |
InChI=1S/C20H36N2/c1-3-5-7-9-10-12-14-16-20-18-21-17-19(22-20)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
GDMIFVPJBCEEMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC(=CN=C1)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-6-nonylpyrazine typically involves the reaction of appropriate alkyl halides with pyrazine derivatives under controlled conditions. One common method is the alkylation of pyrazine with heptyl and nonyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency . The process typically involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl-6-nonylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alkyl-substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkyl-substituted pyrazines.
Substitution: Functionalized pyrazine derivatives.
Scientific Research Applications
2-Heptyl-6-nonylpyrazine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in quorum sensing mechanisms in bacteria.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2-Heptyl-6-nonylpyrazine involves its interaction with specific molecular targets, such as bacterial quorum sensing receptors. The compound can modulate the expression of genes involved in bacterial communication and virulence . This makes it a potential candidate for the development of novel antibacterial agents that target quorum sensing pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
The following analysis compares 2-heptyl-6-nonylpyrazine with structurally related pyrazines from the evidence, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on Physicochemical Properties
Substituents at positions 2 and 6 of pyrazine significantly alter molecular properties:
- Hydrophilic groups (e.g., hydroxyl, amino) enhance water solubility and hydrogen-bonding capacity. For example, 2-hydroxy-6-methylpyrazine (C₅H₆N₂O, MW 110.11) is a pharmaceutical intermediate with polar interactions due to its hydroxyl group .
- Alkoxy groups (e.g., methoxy, ethoxy) introduce moderate lipophilicity and electron-donating effects. 2-Methoxy-6-methylpyrazine (C₆H₈N₂O, MW 124.14) and 2-ethoxy-6-methylpyrazine (C₇H₁₀N₂O, MW 138.17) demonstrate how alkoxy chain length affects solubility and reactivity .
- Long alkyl chains (e.g., heptyl, nonyl) drastically increase lipophilicity (logP) and reduce water solubility. Compared to 2-acetyl pyrazine (C₆H₆N₂O, MW 122.13), which has a ketone group for flavoring applications (FEMA No. 3126), this compound would exhibit higher membrane permeability but lower solubility .
Data Table: Key Pyrazine Derivatives
*Calculated molecular weight based on formula.
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